5-benzyl-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethyl acetal (DMF-DMA). The reaction conditions often involve heating the reactants in the presence of a primary amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, thereby disrupting the bacterium’s energy metabolism . This inhibition is achieved through the compound’s binding to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amines: These compounds share a similar core structure and have been studied for their potential as enzyme inhibitors.
Thieno[3,4-b]pyridine derivatives: These compounds also exhibit diverse biological activities and are used in various research applications.
Uniqueness
Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit cytochrome bd oxidase, for example, sets it apart from other similar compounds .
Properties
CAS No. |
89481-28-7 |
---|---|
Molecular Formula |
C19H17N3OS |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-benzyl-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C19H17N3OS/c1-11-9-12(2)20-18-15(11)16-17(24-18)19(23)22(13(3)21-16)10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3 |
InChI Key |
ZFRPDMJNJYRLCL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CC4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CC4=CC=CC=C4)C |
Key on ui other cas no. |
89481-28-7 |
Origin of Product |
United States |
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